N-(4-phenoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
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Description
N-(4-phenoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide, commonly known as PPAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. PPAA has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Antioxidant, Analgesic, and Anti-inflammatory Properties
N-(4-phenoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide has been studied for its potential in various therapeutic areas. A study highlighted the compound's noticeable in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities, suggesting its potential in treating conditions associated with oxidative stress and pain (Nayak et al., 2014).
Anticancer and Antimicrobial Effects
Research has also explored the potential of derivatives of this compound in anticancer and antimicrobial therapies. Some derivatives showed considerable activity against certain cancer cell lines and significant antimicrobial effects (Yurttaş et al., 2015). Another study reported the synthesis of novel derivatives exhibiting potent activity against human cytomegalovirus in vitro (Paramonova et al., 2020).
Neuroprotective Effects
Derivatives of this compound have been evaluated for neuroprotective effects. A study on pyrano[3,2-c]chromene derivatives bearing a phenylpiperazine moiety showed significant neuroprotective effects against oxidative stress (Sameem et al., 2017).
Analgesic and Anticonvulsant Activities
Further research has demonstrated the compound's analgesic and anticonvulsant potential. One study synthesized derivatives that showed promising results in animal models of epilepsy, particularly in therapy-resistant epilepsy (Kamiński et al., 2015).
Memory Enhancement Effects
Additionally, a derivative of the compound was synthesized and studied for its effects on memory enhancement in mice, indicating a potential application in cognitive disorders or memory improvement (Li Ming-zhu, 2008).
properties
IUPAC Name |
N-(4-phenoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c28-24(19-26-15-17-27(18-16-26)21-7-3-1-4-8-21)25-20-11-13-23(14-12-20)29-22-9-5-2-6-10-22/h1-14H,15-19H2,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UECTZSYOVQPFOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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